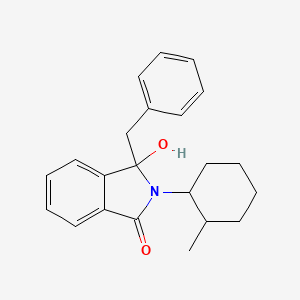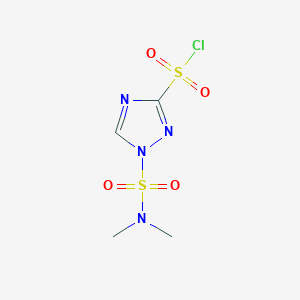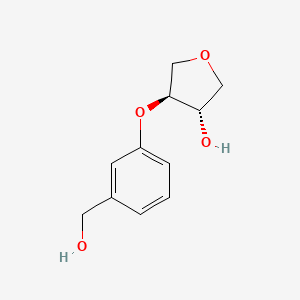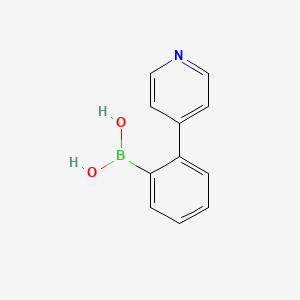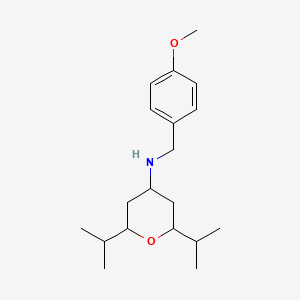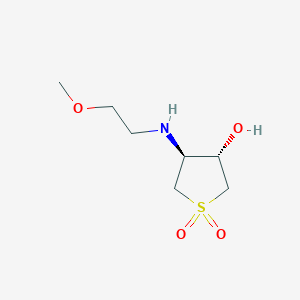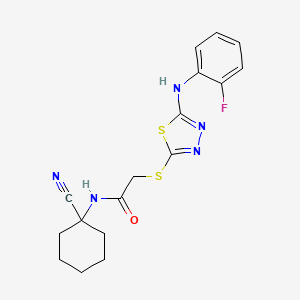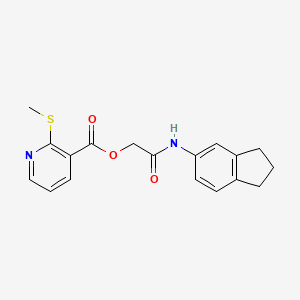
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of structural elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-5-ylamine intermediate. This can be achieved through the reduction of the corresponding nitro compound or via catalytic hydrogenation of the indene derivative .
The next step involves the formation of the 2-oxoethyl ester. This can be accomplished by reacting the amine with an appropriate acylating agent, such as ethyl chloroformate, under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of the corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups onto the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features . These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1H-indene derivatives: These compounds share the indene core structure and may have similar chemical properties.
Nicotinate esters: Compounds with the nicotinate ester moiety can exhibit similar reactivity and biological activity.
Methylthio-substituted compounds: These compounds share the methylthio group, which can influence their chemical behavior.
Uniqueness
2-((2,3-Dihydro-1H-inden-5-yl)amino)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its combination of structural elements, which can lead to distinct chemical and biological properties . This makes it a valuable compound for further research and development in various fields .
Eigenschaften
Molekularformel |
C18H18N2O3S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O3S/c1-24-17-15(6-3-9-19-17)18(22)23-11-16(21)20-14-8-7-12-4-2-5-13(12)10-14/h3,6-10H,2,4-5,11H2,1H3,(H,20,21) |
InChI-Schlüssel |
HRGPRBLWGFPMEU-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=CC3=C(CCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


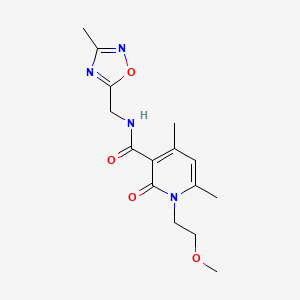

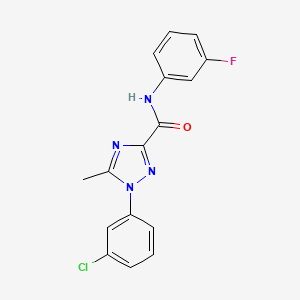
![N-[(1,1-Dimethylethoxy)carbonyl]-6-methoxy-6-oxo-D-norleucine Methyl Ester](/img/structure/B13361792.png)
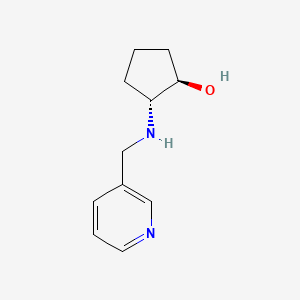
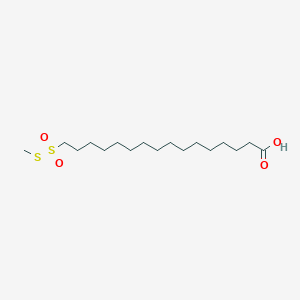
![(3S,4R)-4-[(2,3-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13361824.png)
